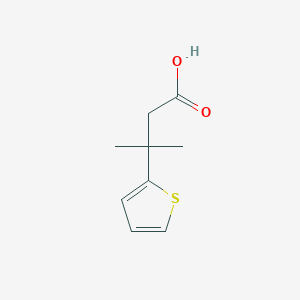

3-Methyl-3-(thiophen-2-yl)butanoic acid

Descripción general

Descripción

3-Methyl-3-(thiophen-2-yl)butanoic acid is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Methyl-3-(thiophen-2-yl)butanoic acid is a thiophene derivative that has garnered interest in biological research due to its potential therapeutic properties. This compound is characterized by a unique structure that allows it to interact with various biological systems, making it a candidate for further pharmacological exploration. This article provides a detailed examination of the biological activity of this compound, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂O₂S, with a molecular weight of 184.26 g/mol. Its structure features a five-membered thiophene ring substituted with a methyl group at the second position and a butanoic acid moiety, which contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to develop new antimicrobial agents. The compound's mechanism may involve the modulation of enzyme activity or interactions with microbial receptors, leading to inhibited growth or cell death in various pathogens.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it may reduce inflammation by inhibiting specific pathways involved in inflammatory responses. This effect could be beneficial in treating conditions characterized by excessive inflammation.

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may act by binding to specific receptors or enzymes within biological systems, thereby modulating their activity. This interaction can influence various biochemical pathways, contributing to its observed biological effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiophene derivatives, including this compound:

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several thiophene derivatives against common bacterial strains. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Inflammatory Response Modulation : In vitro experiments demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This finding supports its potential use in inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Thiophene ring at the second position | Distinct substitution pattern on the thiophene ring |

| 3-Thiophenebutyric acid | Lacks methyl group on the butanoic acid chain | Simpler structure without additional methyl substitution |

| (S)-3-(Thiophen-2-ylthio)butanoic acid | Contains sulfur in the side chain | Different functional group leading to different reactivity |

This table highlights how the unique substitution pattern on the thiophene ring contributes to the distinct chemical and biological properties of this compound compared to related compounds.

Aplicaciones Científicas De Investigación

Synthesis of 3-Methyl-3-(thiophen-2-yl)butanoic Acid

The synthesis of this compound has been documented in several patents and research articles. A notable method involves the reaction of 2-thienylthiol with β-methyl-β-propiolactone in the presence of triethylamine in an ether solvent like tetrahydrofuran (THF). This method has shown high yields (up to 94%) and maintains enantiomeric purity, which is crucial for its biological activity .

Carbonic Anhydrase Inhibition

One of the primary applications of this compound is as a topically active carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that play a vital role in maintaining acid-base balance and fluid secretion in various tissues. Inhibition of these enzymes can reduce intraocular pressure (IOP), making this compound valuable for treating conditions such as glaucoma.

Clinical Relevance:

- Ocular Hypertension Treatment: The compound has been formulated into eye drops, typically containing concentrations ranging from 0.1% to 15% by weight. Administration involves one to four drops per day, targeting the reduction of IOP without systemic side effects commonly associated with oral carbonic anhydrase inhibitors .

Case Studies and Research Findings

-

Efficacy in Glaucoma Management:

A study demonstrated that formulations containing this compound effectively reduced IOP in animal models. The results indicated that the compound's topical application led to significant decreases in IOP compared to control groups, highlighting its potential as a first-line treatment for glaucoma . -

Comparative Studies with Other Inhibitors:

Comparative studies have shown that this compound exhibits greater selectivity and fewer side effects than traditional oral carbonic anhydrase inhibitors like acetazolamide. This selectivity is attributed to its targeted action on ocular tissues, minimizing systemic absorption and adverse effects .

Table 1: Synthesis Conditions and Yields

| Reaction Component | Amount | Yield (%) |

|---|---|---|

| 2-Thienylthiol | 0.73 g | 94 |

| β-Methyl-β-propiolactone | 0.54 g | |

| Triethylamine | 0.87 mL |

| Compound | IOP Reduction (%) | Administration Method |

|---|---|---|

| This compound | Significant | Topical eye drops |

| Acetazolamide | Moderate | Oral |

Propiedades

IUPAC Name |

3-methyl-3-thiophen-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2,6-8(10)11)7-4-3-5-12-7/h3-5H,6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQSAQFVAGSXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.